Cas no 1421507-65-4 (methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate)
![methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate structure](https://ja.kuujia.com/scimg/cas/1421507-65-4x500.png)
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-[[[(3-cyclopentyl-3,4-dihydro-4-oxo-1-phthalazinyl)methyl]amino]carbonyl]-, methyl ester
- methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate
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- インチ: 1S/C23H23N3O4/c1-30-23(29)16-12-10-15(11-13-16)21(27)24-14-20-18-8-4-5-9-19(18)22(28)26(25-20)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,24,27)
- InChIKey: JGVULAAPYXZVPZ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(C(NCC2C3=C(C=CC=C3)C(=O)N(C3CCCC3)N=2)=O)C=C1
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2758-0756-3mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-1mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-10mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-15mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-75mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-30mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-2μmol |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-4mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-5mg |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2758-0756-10μmol |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate |
1421507-65-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoateに関する追加情報
Professional Introduction of Methyl 4-{[(3-Cyclopentyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)methyl]carbamoyl}benzoate (CAS No. 1421507-65-4)
The compound methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate, identified by the CAS number 1421507-65-4, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of phthalazinone derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility. The structure of this compound features a phthalazinone core, a cyclopentyl group, and a methyl benzoate moiety, making it a valuable substrate for further functionalization and exploration in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and modular assembly strategies. The integration of the cyclopentyl group into the phthalazinone framework not only enhances the molecule's stability but also introduces unique electronic and steric properties that are critical for its biological activity. Researchers have reported that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents.
The methyl benzoate moiety in the structure plays a crucial role in modulating the physicochemical properties of the compound, such as solubility and bioavailability. This feature is particularly advantageous in drug delivery systems, where controlled release and targeted delivery are essential. Moreover, the carbamoyl group attached to the phthalazinone core contributes to hydrogen bonding capabilities, which are vital for interactions with biological targets such as enzymes and receptors.
In terms of applications, this compound has shown potential in the field of oncology due to its ability to inhibit key enzymes involved in cancer progression. Studies conducted in vitro have demonstrated its efficacy in inducing apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and therapeutic potential. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
From a structural perspective, the compound's phthalazinone core is highly reactive, allowing for further functionalization to explore its potential in other therapeutic areas. For instance, substitution at specific positions can lead to derivatives with enhanced pharmacokinetic profiles or improved efficacy against specific disease targets. The integration of advanced computational chemistry techniques has facilitated the design of such derivatives by predicting their binding affinities and optimizing their molecular properties.
Furthermore, recent research has focused on understanding the mechanism of action of this compound at the molecular level. Through X-ray crystallography and molecular docking studies, scientists have gained insights into how this compound interacts with its biological targets. These studies have revealed that the cyclopentyl group plays a pivotal role in stabilizing key interactions within enzyme active sites, thereby enhancing its inhibitory effects.
In conclusion, methyl 4-{[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}benzoate (CAS No. 1421507-65-4) represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and biological insights, positions it as a valuable tool for developing innovative therapeutic solutions across various disease areas.
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